Benzoic acid, 4-chloro-3-nitro-, phenyl ester
Overview
Description
Benzoic acid, 4-chloro-3-nitro-, phenyl ester is an organic compound with the molecular formula C13H8ClNO4. This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a phenyl ester group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-3-nitro-, phenyl ester typically involves the esterification of 4-chloro-3-nitrobenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-3-nitro-, phenyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-nitrobenzoic acid and phenol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Reduction: 4-chloro-3-aminobenzoic acid, phenol.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: 4-chloro-3-nitrobenzoic acid, phenol.
Scientific Research Applications
Benzoic acid, 4-chloro-3-nitro-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-3-nitro-, phenyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release benzoic acid derivatives, which may exert biological effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the phenyl ester group.
3-Nitro-4-chlorobenzoic acid: Isomeric form with different positions of the nitro and chloro groups.
4-Chloro-3-aminobenzoic acid: Reduction product of the nitro compound.
Uniqueness
Benzoic acid, 4-chloro-3-nitro-, phenyl ester is unique due to the presence of both the nitro and phenyl ester groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
phenyl 4-chloro-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-7-6-9(8-12(11)15(17)18)13(16)19-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFVXHQRMKQBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255134 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41263-73-4 | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41263-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-chloro-3-nitro-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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